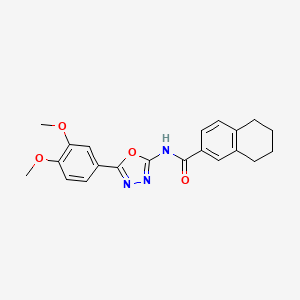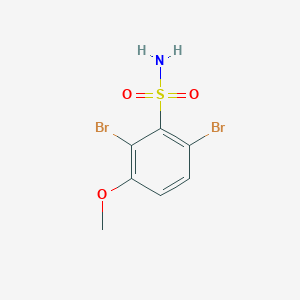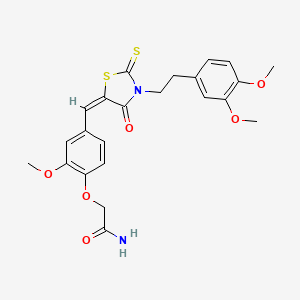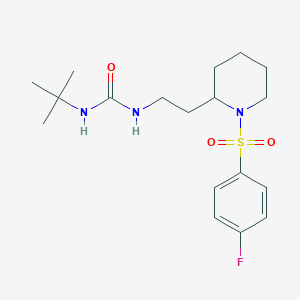![molecular formula C23H24FN3O3S B2680159 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-39-7](/img/structure/B2680159.png)
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamics Studies
Piperidine derivatives have been investigated through quantum chemical calculations and molecular dynamics simulations to predict their adsorption and corrosion inhibition properties on iron surfaces. These studies assess the global reactivity parameters like HOMO and LUMO energies, chemical hardness, and softness, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016).
Structural Analysis
Research on substituted piperidine compounds, including studies on their crystal structure, has revealed details like conformation and bonding interactions, contributing to our understanding of their chemical behavior and potential applications in material science (Ramalingan et al., 2012).
Framework Structures in Salts of Flunarizine
The study of salts of flunarizine, a compound related to piperidine derivatives, has led to the discovery of three-dimensional framework structures formed through hydrogen bonding and π-π stacking interactions. These findings are valuable for pharmaceutical applications and designing new drug formulations (Kavitha et al., 2014).
Antimicrobial Studies
New pyridine derivatives have been synthesized and tested for their antimicrobial properties. The exploration of these compounds includes assessing their effectiveness against bacterial and fungal infections, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2007).
Analgesic and Anti-inflammatory Activities
Research into methyl 6-substituted-3(2H)-pyridazinone-2-ylacetates, a class of compounds including piperidine derivatives, has demonstrated significant analgesic and anti-inflammatory activities. These compounds offer potential therapeutic benefits without causing gastric side effects, making them promising candidates for pain and inflammation management (Şahina et al., 2004).
Antimycobacterial Activity
Spiro-piperidin-4-ones have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing significant in vitro and in vivo antimycobacterial efficacy. Such studies contribute to the search for new treatments against tuberculosis and multidrug-resistant bacterial strains (Kumar et al., 2008).
Propiedades
IUPAC Name |
2-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3S/c1-17-15-20(24)7-9-22(17)31(29,30)26-13-11-18(12-14-26)16-27-23(28)10-8-21(25-27)19-5-3-2-4-6-19/h2-10,15,18H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIWAVUORMOHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
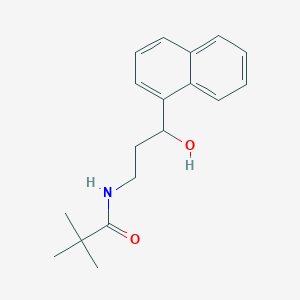
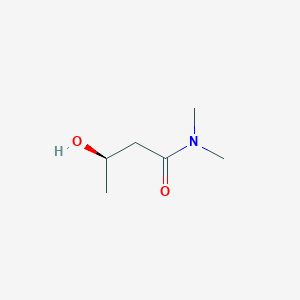

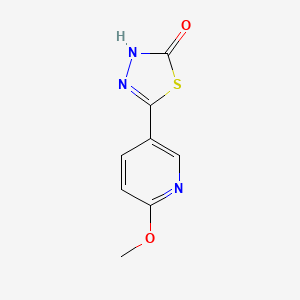


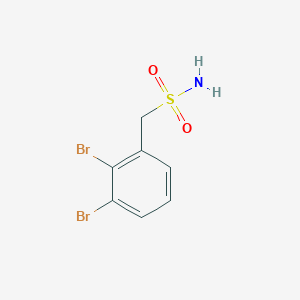
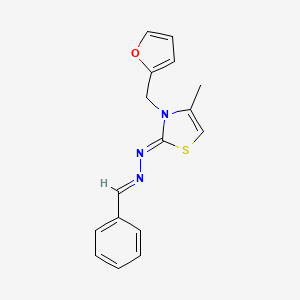
![3-hydroxy-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2680089.png)
